molecular formula C14H12N2OS2 B5799165 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No. B5799165
M. Wt: 288.4 g/mol
InChI Key: PIKRIGKNGYMWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBTA and has been synthesized using several methods.

Mechanism of Action

The exact mechanism of action of MBTA is not yet fully understood. However, it has been suggested that MBTA may exert its antitumor and antiproliferative activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that MBTA may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MBTA has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. MBTA has also been found to inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of MBTA.

Advantages and Limitations for Lab Experiments

MBTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and antimicrobial activity. However, one of the limitations of MBTA is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MBTA. One of the most promising directions is the development of MBTA-based drugs for the treatment of cancer and microbial infections. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of MBTA. Additionally, the synthesis of derivatives of MBTA may lead to the development of compounds with improved activity and solubility.

Synthesis Methods

MBTA can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2-thiopheneacetic acid with thionyl chloride to form 2-thiopheneacetyl chloride. This is then reacted with 4-methyl-2-aminobenzothiazole to form MBTA.

Scientific Research Applications

MBTA has been extensively studied for its potential applications in various fields. One of the most promising applications of MBTA is in the field of medicine. It has been found to exhibit antitumor and antiproliferative activity against several cancer cell lines. MBTA has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-9-4-2-6-11-13(9)16-14(19-11)15-12(17)8-10-5-3-7-18-10/h2-7H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKRIGKNGYMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

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